4-(4-Amino-2-chlorophenoxy)benzene-1-carbothioamide
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Overview
Description
4-(4-Amino-2-chlorophenoxy)benzene-1-carbothioamide is a chemical compound with the molecular formula C13H11ClN2OS and a molecular weight of 278.76 g/mol . This compound is characterized by its aromatic structure, which includes a primary amine group, a chlorophenoxy group, and a carbothioamide group . It is commonly used in proteomics research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-chlorophenoxy)benzene-1-carbothioamide typically involves the reaction of 4-amino-2-chlorophenol with benzene-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2-chlorophenoxy)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-(4-Amino-2-chlorophenoxy)benzene-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Amino-2-chlorophenoxy)benzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Amino-2-chlorophenoxy)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
4-(4-Amino-2-chlorophenoxy)benzene-1-sulfonamide: Contains a sulfonamide group instead of a carbothioamide group.
Uniqueness
4-(4-Amino-2-chlorophenoxy)benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbothioamide group, in particular, differentiates it from other similar compounds and contributes to its unique properties and applications .
Properties
Molecular Formula |
C13H11ClN2OS |
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Molecular Weight |
278.76 g/mol |
IUPAC Name |
4-(4-amino-2-chlorophenoxy)benzenecarbothioamide |
InChI |
InChI=1S/C13H11ClN2OS/c14-11-7-9(15)3-6-12(11)17-10-4-1-8(2-5-10)13(16)18/h1-7H,15H2,(H2,16,18) |
InChI Key |
NBCRHMKSKSLFQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)OC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
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